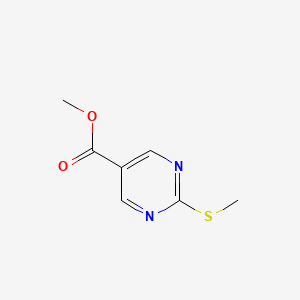

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYRMEZGAWNWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458296 | |

| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-41-1 | |

| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)pyrimidine-5-carboxylate, with the CAS Number 38275-41-1, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a key structural motif in numerous pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery and development, based on the known activities of structurally related compounds.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 38275-41-1 | |

| Molecular Formula | C₇H₈N₂O₂S | |

| Molecular Weight | 184.22 g/mol | |

| Appearance | Powder | |

| Melting Point | 94-97 °C | |

| Boiling Point (Predicted) | 300.3 ± 15.0 °C | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -0.86 ± 0.22 | [1] |

| InChI Key | PSYRMEZGAWNWHV-UHFFFAOYSA-N | |

| SMILES | O=C(OC)C1=CN=C(SC)N=C1 |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H317 (May cause an allergic skin reaction)

-

Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Note: This safety information is based on available data and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclocondensation of an appropriate amidinium salt with a three-carbon synthon. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Reaction Scheme:

Figure 1: General synthesis pathway for this compound.

Materials:

-

S-Methylisothiourea sulfate

-

Methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the reaction mixture: In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. To this solution, add S-methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

-

Addition of the ester: Slowly add a solution of methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The final product, this compound, should be a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

While specific biological targets for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that act as antimetabolites or kinase inhibitors.

-

Antiviral Agents: Pyrimidine derivatives are fundamental to nucleoside analogs used in antiviral therapies.

-

Fungicidal and Antimicrobial Agents: Research on related 2-(methylthio)pyrimidine derivatives has shown promising fungicidal activity, suggesting potential applications in developing new antifungal treatments.

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Figure 2: A representative workflow for the use of this compound in drug discovery.

Signaling Pathway Involvement of Pyrimidine Derivatives

While the specific signaling pathways modulated by this compound are not yet elucidated, its derivatives could potentially interact with various cellular signaling cascades, given the broad bioactivity of the pyrimidine class of molecules. For instance, pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are key components of numerous signaling pathways that regulate cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.

Figure 3: A conceptual diagram showing the potential inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

This compound is a valuable chemical building block with significant potential for the synthesis of novel compounds in the fields of pharmaceutical and agrochemical research. Its straightforward synthesis and the established biological importance of the pyrimidine scaffold make it an attractive starting point for the development of new therapeutic agents and other functional molecules. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

References

In-Depth Technical Guide to the Physical Properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and agricultural research. The information is presented to support laboratory work and theoretical investigations involving this molecule.

Core Physical and Chemical Data

This compound is a pyrimidine derivative featuring a methylthio group at the 2-position and a methyl carboxylate group at the 5-position. Its chemical structure and properties make it a versatile intermediate in organic synthesis.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂S | [1] |

| Molecular Weight | 184.22 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 94-97 °C | [1] |

| Boiling Point | 300.3 ± 15.0 °C (Predicted) | |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | |

| pKa | -0.86 ± 0.22 (Predicted) | |

| Storage | Sealed in a dry place at room temperature |

Solubility Profile

The related bromo-substituted methyl ester derivative exhibits slight solubility in water (0.42 g/L). Generally, compounds of this class demonstrate good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in protic solvents such as ethanol and methanol. It is reasonable to anticipate that this compound will follow a similar trend. For critical applications, it is strongly recommended that solubility be determined experimentally.

Experimental Protocols for Physical Property Determination

The following are detailed, standardized methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, a thermometer, and a light source for observation.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (for high-boiling solids)

Since this compound is a solid at room temperature with a high predicted boiling point, standard distillation methods are not suitable. The boiling point would typically be determined under vacuum to prevent decomposition.

Methodology (Siwoloboff Method):

-

Sample Preparation: A small amount of the substance is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Measurement: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology (Gravimetric Method):

-

Saturation: A supersaturated solution is prepared by adding an excess amount of the solid solute to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, leaving behind the dissolved solute.

-

Calculation: The container with the solid residue is weighed, and the mass of the dissolved solute is determined. The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Synthetic Pathway Visualization

This compound and its derivatives can be synthesized through various methods. One of the fundamental reactions for the synthesis of the pyrimidine core is the Biginelli reaction and its modifications, such as the Atwal-Biginelli reaction, which is suitable for producing dihydropyrimidines that can be precursors to the target compound. The following diagram illustrates a generalized Atwal-Biginelli cyclocondensation reaction for the synthesis of a 2-(methylthio)-dihydropyrimidine derivative.

This guide serves as a foundational resource for professionals working with this compound. For any application, especially those in regulated environments, independent verification of these properties is essential.

References

An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of Methyl 2-(Methylthio)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core. This core structure is integral to various biologically active molecules, including nucleic acids. The pyrimidine ring is substituted with a methylthio group at the 2-position and a methyl carboxylate group at the 5-position, which are key to its chemical reactivity and potential pharmacological activity.

Key Identifiers and Physicochemical Data

| Property | Value | Reference |

| CAS Number | 38275-41-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂S | [1] |

| Molecular Weight | 184.22 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 94-97 °C | [1] |

| SMILES | O=C(OC)C1=CN=C(SC)N=C1 | [1] |

| InChI | 1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | [1] |

| InChIKey | PSYRMEZGAWNWHV-UHFFFAOYSA-N | [1] |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H317 (May cause an allergic skin reaction)

-

Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1]

Experimental Protocols

Synthesis of this compound

A common approach to synthesizing 2-(methylthio)pyrimidine derivatives involves the S-alkylation of a corresponding 2-mercaptopyrimidine precursor.[2]

-

Step 1: Synthesis of 2-Mercaptopyrimidine-5-carboxylic acid. This precursor can be synthesized via a cyclocondensation reaction. A typical procedure would involve the reaction of a three-carbon component with thiourea in the presence of a base.

-

Step 2: Esterification. The carboxylic acid group of 2-mercaptopyrimidine-5-carboxylic acid is then esterified to the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

-

Step 3: S-Methylation. The resulting methyl 2-mercaptopyrimidine-5-carboxylate is then S-methylated. This is typically accomplished by reacting the mercaptan with a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone or DMF). The reaction mixture is stirred, usually at room temperature, until completion.

-

Purification: The final product, this compound, is then isolated and purified. Purification techniques may include extraction, followed by recrystallization or column chromatography on silica gel to yield the pure compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Spectral Data

While the specific spectra for this compound are not widely published, data from closely related compounds can provide an expected profile. For instance, the ¹H NMR spectrum of the related Methyl pyrimidine-5-carboxylate shows characteristic signals for the pyrimidine ring protons and the methyl ester protons.[3] For this compound, one would expect to see:

-

A singlet for the S-methyl protons.

-

A singlet for the O-methyl protons of the ester group.

-

Signals corresponding to the protons on the pyrimidine ring.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (184.22 g/mol ).[4]

Biological Activity and Potential Applications

Derivatives of 2-(methylthio)pyrimidine exhibit a broad spectrum of biological activities, suggesting potential applications in drug discovery and development. These activities include:

-

Antimicrobial and Antifungal Activity: Various 2-thiopyrimidine derivatives have demonstrated good sensitivity against multidrug-resistant strains of bacteria and fungi.[5]

-

Anti-inflammatory and Analgesic Activity: Some 2-thiopyrimidine derivatives have shown significant anti-inflammatory and analgesic properties.[6][7]

-

Anticancer Activity: The pyrimidine scaffold is a key component in many anticancer drugs. 2-(Methylthio)pyrimidine derivatives have been investigated as potential anticancer agents, with some showing activity as VEGFR-2 inhibitors and apoptosis inducers.[2][8]

The diverse biological activities of this class of compounds suggest that they may act on various cellular pathways. A generalized potential mechanism of action for a 2-(methylthio)pyrimidine derivative as a kinase inhibitor is depicted below.

The above diagram illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor. By binding to the ATP-binding site of a protein kinase, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. Its pyrimidine core, coupled with reactive methylthio and methyl carboxylate functional groups, makes it an attractive scaffold for the synthesis of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound 97 38275-41-1 [sigmaaldrich.com]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum [chemicalbook.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. scirp.org [scirp.org]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a pyrimidine derivative featuring a methylthio group at the 2-position and a methyl carboxylate group at the 5-position. Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. The functional groups on this particular molecule offer multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.

Synthesis

A common and effective method for the synthesis of this compound is through a cyclocondensation reaction. This approach typically involves the reaction of an amidine, in this case, S-methylisothiourea, with a suitable three-carbon electrophilic component.

A plausible synthetic pathway is the reaction of S-methylisothiourea with a reagent such as methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar three-carbon synthon that can cyclize to form the pyrimidine ring with the desired substitution pattern.

Experimental Protocol: A Representative Synthesis

Materials:

-

S-methylisothiourea sulfate

-

A suitable three-carbon electrophile (e.g., methyl 2-formyl-3-methoxyacrylate or dimethyl (ethoxymethylene)malonate)

-

Base (e.g., sodium methoxide, sodium ethoxide, or a non-nucleophilic base like DBU)

-

Anhydrous solvent (e.g., ethanol, methanol, or DMF)

-

Glacial acetic acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the three-carbon electrophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base to the solution and stir for a designated period to generate the reactive intermediate.

-

Amidine Addition: Add S-methylisothiourea sulfate to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with glacial acetic acid. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel, to yield pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected characterization data based on its chemical structure and information from commercial suppliers.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂S | |

| Molecular Weight | 184.22 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 94-97 °C |

Spectroscopic Data

While a complete set of spectral data from a single source is not available, the following table summarizes the expected spectroscopic characteristics.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the two pyrimidine protons (likely singlets or doublets in the aromatic region), a singlet for the methyl ester protons, and a singlet for the methylthio protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methyl ester carbon, and the methylthio carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the pyrimidine ring, and C-H stretching of the methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.22). |

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides an overview of the synthesis and characterization of this compound. The proposed synthetic route via cyclocondensation is a robust method for obtaining this valuable building block. The provided characterization data, although not exhaustive from a single source, offers a reliable reference for researchers working with this compound. Further optimization of the reaction conditions and detailed spectroscopic analysis are recommended to ensure the synthesis of high-purity material for applications in drug discovery and development.

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its nomenclature, physicochemical properties, a general synthesis protocol, and explores the biological context of the broader class of pyrimidine derivatives.

Nomenclature and Structure

The compound with the systematic name this compound is a pyrimidine derivative. The pyrimidine ring is substituted at the 2-position with a methylthio group (-SMe) and at the 5-position with a methoxycarbonyl group (-COOMe).

Synonyms: 2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester, 2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester.

Chemical Structure:

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-(Methylthio)pyrimidine-5-carboxylate (CAS No: 38275-41-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound that serves as a building block in the synthesis of various biologically active molecules.[1]

| Property | Value | Source |

| CAS Number | 38275-41-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 184.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystals | --INVALID-LINK-- |

| Melting Point | 94-97 °C | --INVALID-LINK-- |

| Boiling Point | 300.3 ± 15.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | No data available | N/A |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. While specific glove material compatibility data for this compound is not available, nitrile gloves are generally recommended for handling many laboratory chemicals.[4] It is advisable to consult the glove manufacturer's resistance charts and perform on-site testing.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse.

Storage Conditions

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the skin and eyes.

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly with soap and water.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[2][5] Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Applications

While detailed, step-by-step experimental protocols for the use of this compound are not publicly available, it is known to be used as an intermediate in chemical synthesis. For instance, it is useful in the preparation of pyrimidines through the cyclocondensation of an amidinium salt with a formylpropenolate.[6][7] Researchers should consult relevant chemical literature for synthesis methodologies involving this compound and adapt them with appropriate safety precautions.

Signaling Pathways and Workflow Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Pyrimidine analogs are foundational components in the synthesis of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, analgesic, and antimicrobial properties. Understanding the physicochemical properties of this compound, particularly its solubility, is critical for its application in drug discovery, formulation, and biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂S | |

| Molecular Weight | 184.22 g/mol | |

| CAS Number | 38275-41-1 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 94-97 °C |

Solubility Profile

The following table provides an estimated solubility profile. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems.

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Very Low to Insoluble | A related compound, methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, has a reported aqueous solubility of 0.42 g/L.[1] |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, low solubility is expected in aqueous buffers. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally good solvents for pyrimidine derivatives.[2][3] |

| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which pyrimidine derivatives often show good solubility.[2][4] |

| Methanol | Moderately Soluble to Soluble | Studies on other pyrimidine derivatives show solubility in methanol.[5][6] |

| Ethanol | Sparingly Soluble to Moderately Soluble | Generally, solubility is expected to be lower than in methanol. |

| Acetonitrile | Sparingly Soluble to Moderately Soluble | A polar aprotic solvent, but may be less effective than DMSO or DMF. |

| Chloroform | Very Low to Insoluble | Some pyrimidine derivatives have been reported to have very low solubility in chloroform.[4] |

| Diethyl Ether | Insoluble | As a non-polar solvent, it is unlikely to be a good solvent. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for subsequent experimental work. The following are detailed protocols that can be adapted for this compound.

General Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 0.5 mL of the test solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is classified as sparingly soluble or insoluble.

-

This procedure can be extended to determine solubility class by using solvents such as 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic properties.[7]

Thermodynamic Solubility Determination by Gravimetric Method

This method determines the equilibrium solubility of a compound at a specific temperature.[5][6]

Protocol:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

-

Dispense the supernatant into a pre-weighed container.

-

Determine the weight of the transferred solution.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility in g/L or mg/mL based on the weight of the dissolved solid and the volume of the supernatant.

Biological Context and Signaling Pathways

Derivatives of 2-(methylthio)pyrimidine have been investigated for a range of biological activities, particularly as anticancer agents.[8][9][10] These compounds can influence key cellular signaling pathways implicated in cancer progression. While the specific targets of this compound are not yet fully elucidated, related compounds are known to modulate pathways such as those involving Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).[8]

The diagram below illustrates a potential mechanism of action for pyrimidine derivatives in the context of cancer cell signaling.

Caption: Potential inhibitory action of pyrimidine derivatives on FAK and CDK4/6 signaling pathways.

Experimental Workflow for Solubility and Bioactivity Screening

The following workflow outlines the logical steps from solubility testing to initial bioactivity screening for a compound like this compound.

Caption: Workflow from solubility assessment to in vitro bioactivity screening.

Conclusion

While specific quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination and places the compound in a biologically relevant context. The provided protocols and workflows are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the progression of this and related pyrimidine derivatives from the laboratory bench to potential therapeutic applications. The anticipated low aqueous solubility underscores the importance of careful formulation and solvent selection in biological assays.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO | Semantic Scholar [semanticscholar.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

Spectral Data Analysis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-(Methylthio)pyrimidine-5-carboxylate (CAS No. 38275-41-1). Due to the limited availability of experimentally recorded spectra in public databases, this document presents a detailed, predicted analysis based on the well-established spectral characteristics of pyrimidine derivatives and related organic compounds. This guide also includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from analogous structures and spectral databases for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 2H | Pyrimidine C4-H, C6-H |

| ~3.9 | Singlet | 3H | O-CH₃ (Ester) |

| ~2.6 | Singlet | 3H | S-CH₃ (Methylthio) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ ppm) | Assignment |

| ~170 - 175 | C=O (Ester Carbonyl) |

| ~165 - 170 | C2 (Pyrimidine ring, attached to S) |

| ~158 - 162 | C4, C6 (Pyrimidine ring) |

| ~120 - 125 | C5 (Pyrimidine ring) |

| ~52 - 55 | O-CH₃ (Ester) |

| ~14 - 18 | S-CH₃ (Methylthio) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1720 - 1740 | Strong | C=O Stretch (Ester) |

| ~1570 - 1620 | Medium-Strong | C=N Stretch (Pyrimidine ring) |

| ~1450 - 1600 | Medium-Strong | C=C Stretch (Pyrimidine ring) |

| ~1200 - 1350 | Strong | C-O Stretch (Ester) |

| ~600 - 700 | Medium-Weak | C-S Stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z (Mass-to-Charge Ratio) | Predicted Adduct |

| 185.0379 | [M+H]⁺ |

| 207.0199 | [M+Na]⁺ |

| 222.9938 | [M+K]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.[1]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and match the probe for the ¹H channel and perform shimming to optimize magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width.

-

Set the number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C channel.

-

Acquire a standard 1D ¹³C spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same or a compatible solvent to a final concentration of approximately 100 µg/mL.

-

If any precipitate forms, the solution must be filtered before analysis.

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratio of the ions generated.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

The Discovery and Synthetic History of Pyrimidine-5-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. Among the vast family of pyrimidine derivatives, pyrimidine-5-carboxylate esters have emerged as a class of significant interest due to their versatile synthetic utility and their role as key intermediates in the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing key synthetic methodologies, quantitative data, and their involvement in crucial biological signaling pathways.

Historical Perspective and Discovery

The journey into the world of pyrimidine-5-carboxylate esters is intrinsically linked to the pioneering work on dihydropyrimidines. The seminal discovery in this field was made by the Italian chemist Pietro Biginelli in 1893. He reported a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds that includes dihydropyrimidine-5-carboxylate esters. This reaction, now famously known as the Biginelli reaction, laid the foundation for the synthesis of a vast library of dihydropyrimidine derivatives.

Over the decades, the Biginelli reaction has been extensively studied and modified to improve yields, expand substrate scope, and introduce diverse functionalities. The core structure of the products, featuring a pyrimidine ring with a carboxylate group at the 5-position, proved to be a valuable pharmacophore.

While the Biginelli reaction was instrumental in accessing dihydropyrimidine-5-carboxylate esters, the synthesis of their fully aromatic counterparts presented a different set of challenges. The development of methods to synthesize aromatic pyrimidine-5-carboxylate esters has been a continuous area of research, leading to various strategies that allow for the introduction of a wide range of substituents at different positions of the pyrimidine ring. These aromatic derivatives serve as crucial building blocks in the synthesis of complex heterocyclic systems and targeted therapeutic agents.

Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidine-5-carboxylate esters can be broadly categorized into two main approaches: the synthesis of dihydropyrimidine derivatives, primarily through the Biginelli reaction and its modifications, and the synthesis of aromatic pyrimidine esters through various condensation and cyclization strategies.

The Biginelli Reaction for Dihydropyrimidine-5-Carboxylate Esters

The Biginelli reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidine-2(1H)-ones and -thiones, which are a prominent class of pyrimidine-5-carboxylate ester derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]

This protocol provides a specific example of a Biginelli-type condensation for the synthesis of a dihydropyrimidine-5-carboxylate ester.

-

Materials:

-

4-cyanobenzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Ammonium chloride (NH₄Cl)

-

Acetic acid

-

Ethanol

-

Water

-

-

Procedure:

-

A mixture of 4-cyanobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), thiourea (3 mmol), and NH₄Cl (1 mmol) in acetic acid (10 ml) is refluxed at 100 °C for 8 hours.

-

The reaction mixture is then allowed to cool to room temperature.

-

The solid product that forms is collected by filtration.

-

The collected solid is washed sequentially with ethanol and water.

-

The product is dried.

-

Further purification is achieved by recrystallization from ethanol.

-

Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

This protocol details another example of the Biginelli reaction, highlighting the use of a different aromatic aldehyde.

-

Materials:

-

Ethyl acetoacetate (1.44 g, 10 mmol)

-

4-hydroxybenzaldehyde (1.38 g, 10 mmol)

-

Thiourea (0.86 g, 10 mmol)

-

Ethanol (5 ml)

-

Concentrated Hydrochloric acid (HCl) (catalytic amount)

-

Crushed ice

-

Ice-cold water

-

-

Procedure:

-

A solution of ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea in ethanol is prepared.

-

A few drops of concentrated HCl are added as a catalyst.

-

The mixture is heated under reflux for 2.5 hours.

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice (30 g) and stirred for 5-10 minutes.

-

The solid that separates is collected by filtration under suction.

-

The collected solid is washed with ice-cold water (50 ml).

-

The pure product is obtained by recrystallization from hot ethanol.

-

Synthesis of Aromatic 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and high-yielding procedure for the synthesis of aromatic pyrimidine-5-carboxylate esters, particularly those without substitution at the 4- and 6-positions, has been developed. This method utilizes the condensation of a sodium salt of an enol with amidinium salts.[3][4]

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [4]

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous diethyl ether, sodium hydride is added portion-wise under a nitrogen atmosphere.

-

The mixture is stirred at room temperature overnight.

-

The resulting precipitate (the sodium salt) is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

-

To a solution of the appropriate amidinium salt in anhydrous N,N-dimethylformamide (DMF), the prepared sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate is added.[4]

-

The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 1 hour.[4]

-

After cooling to room temperature, water is added to precipitate the product.[4]

-

The solid product is collected by filtration, washed with water, and dried under vacuum.[4]

-

Quantitative Data

The following tables summarize the yields and physical properties of representative pyrimidine-5-carboxylate esters synthesized via the described methods.

Table 1: Synthesis of Dihydropyrimidine-5-Carboxylate Esters via Biginelli Reaction

| Compound | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-cyanobenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | Acetic acid | - | - | [1] |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | - | - | [2] |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-hydroxybenzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | - | - | [5] |

Table 2: Synthesis of Aromatic 2-Substituted Pyrimidine-5-Carboxylic Esters [4]

| Entry | R (in Amidinium Salt) | Product | Yield (%) |

| a | H | Methyl pyrimidine-5-carboxylate | 75 |

| b | Me | Methyl 2-methylpyrimidine-5-carboxylate | 82 |

| c | Et | Methyl 2-ethylpyrimidine-5-carboxylate | 78 |

| d | i-Pr | Methyl 2-isopropylpyrimidine-5-carboxylate | 65 |

| e | Ph | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |

| f | SMe | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 91 |

| g | OMe | Methyl 2-methoxypyrimidine-5-carboxylate | 55 |

| h | Bn | Methyl 2-benzylpyrimidine-5-carboxylate | 79 |

| i | 4-MeOC₆H₄ | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 88 |

| j | 4-ClC₆H₄ | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 81 |

| k | 2-thienyl | Methyl 2-(2-thienyl)pyrimidine-5-carboxylate | 72 |

| l | 2-pyridyl | Methyl 2-(2-pyridyl)pyrimidine-5-carboxylate | 68 |

Biological Significance and Signaling Pathways

Derivatives of pyrimidine-5-carboxylate esters, particularly pyrimidine-5-carboxamides, have garnered significant attention in drug discovery for their ability to modulate the activity of key enzymes in cellular signaling pathways. Two notable targets are Spleen Tyrosine Kinase (Syk) and Salt-Inducible Kinases (SIKs).

Inhibition of Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI). Its activation is a key event in allergic responses and in the pathogenesis of certain autoimmune diseases and B-cell malignancies. Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of Syk.

The signaling pathway initiated by FcεRI cross-linking, in which Syk plays a central role, is depicted below.

References

- 1. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Role of Methyl 2-(Methylthio)pyrimidine-5-carboxylate in Medicinal Chemistry

For Immediate Release

[City, State] – December 27, 2025 – Methyl 2-(methylthio)pyrimidine-5-carboxylate and its derivatives stand as a cornerstone scaffold in modern medicinal chemistry. This technical whitepaper delves into the pivotal role of this pyrimidine-based heterocycle as a versatile intermediate in the synthesis of a wide array of potent therapeutic agents, including kinase inhibitors for oncology and dihydrofolate reductase (DHFR) inhibitors for infectious diseases. This guide provides researchers, scientists, and drug development professionals with an in-depth look at its synthesis, applications, and the biological significance of the compounds it helps create.

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, and the strategic placement of a methylthio group at the 2-position and a carboxylate at the 5-position provides a rich platform for synthetic diversification.[1] The methylthio group, in particular, serves as an excellent leaving group or can be oxidized to enhance reactivity, allowing for facile introduction of various amine-containing pharmacophores crucial for target engagement.

Synthesis of the Core Scaffold

The primary synthetic route to the ethyl ester analog of the title compound, a common starting material, involves a two-step process. The initial step is a condensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions to form a 4-oxopyrimidine sodium salt. This intermediate is then treated with a chlorinating agent such as phosphorous oxychloride (POCl₃) to yield the highly reactive Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , a key precursor for many kinase inhibitors.[1]

Below is a generalized workflow for the synthesis of this critical intermediate.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of the 2-(methylthio)pyrimidine scaffold is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] The 4-chloro derivative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a documented starting material for the synthesis of pyrido[2,3-d]pyrimidin-7-one inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3]

Case Study: Pyrido[2,3-d]pyrimidin-7-one CDK Inhibitors

The synthesis of these potent CDK inhibitors involves a multi-step sequence starting from the chloro-pyrimidine intermediate. The process typically includes a nucleophilic substitution at the C4 position, followed by further transformations to build the fused ring system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using Methyl 2-(Methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined herein focus on key transformations of this scaffold, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNA), oxidation, and hydrolysis, enabling the synthesis of a diverse range of substituted pyrimidine derivatives.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules.[1] The pyrimidine core is a prevalent motif in numerous pharmaceuticals, and the functional handles on this particular scaffold—the methylthio group, the ester, and the pyrimidine ring itself—offer multiple avenues for chemical modification. The methylthio group can be displaced by various nucleophiles, often after oxidation to the more reactive methylsulfonyl group. The pyrimidine ring can be functionalized through cross-coupling reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. These reactions are crucial for generating libraries of compounds for drug discovery programs.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the primary synthetic applications of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is anticipated to proceed at the C4 or C6 position if a suitable leaving group (e.g., a halogen) is present, or potentially by displacing the methylthio group under specific catalytic conditions. While direct Suzuki coupling displacing the methylthio group is less common, the following protocol is adapted from a similar transformation on a related pyrimidine derivative and serves as an excellent starting point.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 2-(Methylthio)pyrimidine Derivative

A protocol for a similar Suzuki coupling on a 5-methoxy-2-methylthiopyrimidine derivative provides a strong basis for this reaction.[1]

-

Reaction Setup: In a dry round-bottom flask, combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 75-90 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 80-95 |

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions on pyrimidine scaffolds.

Figure 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA)

The 2-methylthio group of this compound can be displaced by a variety of nucleophiles. To enhance the leaving group ability of the methylthio moiety, it is often oxidized to the corresponding methylsulfone.

Step 1: Oxidation of the Methylthio Group

Experimental Protocol: Oxidation to Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidant Addition: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or potassium peroxymonosulfate (Oxone®) (2.5 eq), portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| m-CPBA | DCM | 0 to RT | 3 | 85-95 |

| Oxone® | Acetone/H₂O | RT | 4 | 80-90 |

Table 2: Representative conditions for the oxidation of 2-(methylthio)pyrimidines.

Step 2: Nucleophilic Displacement of the Methylsulfonyl Group

The resulting Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate is a highly activated substrate for nucleophilic aromatic substitution.

Experimental Protocol: Reaction with Amines

-

Reaction Setup: In a sealed tube or microwave vial, dissolve Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), if necessary.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | DIPEA | DMF | 100 | 6 | 80-95 |

| Aniline | None | DMSO | 120 | 12 | 70-85 |

| Benzylamine | DIPEA | NMP | 110 | 8 | 75-90 |

Table 3: Representative conditions for the SNAr of 2-(methylsulfonyl)pyrimidines with amines.

Figure 2: Two-step workflow for the synthesis of 2-aminopyrimidines.

Hydrolysis of the Ester

The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a valuable intermediate for further functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis to 2-(Methylthio)pyrimidine-5-carboxylic acid

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent like methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) (1.5-2.0 eq) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a 1 M solution of hydrochloric acid (HCl) to a pH of 2-3.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| LiOH | THF/H₂O | RT | 4 | >95 |

| NaOH | MeOH/H₂O | RT | 6 | >95 |

Table 4: Representative conditions for the hydrolysis of the methyl ester.

Figure 3: Logical steps for the hydrolysis of the methyl ester.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidines. The protocols provided herein for Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and hydrolysis offer robust methods for the diversification of this scaffold. These application notes serve as a guide for researchers in the pharmaceutical and agrochemical industries to facilitate the development of novel and potent chemical entities.

References

Application Notes and Protocols for Cyclocondensation Reactions of Methyl 2-(Methylthio)pyrimidine-5-carboxylate with Amidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation reaction of Methyl 2-(Methylthio)pyrimidine-5-carboxylate with various amidines represents a robust and versatile method for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Notably, derivatives of pyrimido[4,5-d]pyrimidine have demonstrated potent inhibitory activity against various kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.

The 2-methylthio group of the starting pyrimidine serves as a good leaving group, facilitating the nucleophilic attack by the amidine and subsequent intramolecular cyclization to form the fused pyrimidine ring. The ester functionality at the 5-position is crucial for the cyclization process, ultimately forming a part of the newly fused ring. The choice of the amidine reactant allows for the introduction of diverse substituents at the 2-position of the resulting pyrimido[4,5-d]pyrimidine core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Applications in Drug Discovery

Pyrimido[4,5-d]pyrimidine derivatives synthesized through this methodology have shown a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many compounds based on this scaffold are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Specific targets include Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), both of which are validated targets in oncology.[1][2][3]

-

Anticancer Activity: As a consequence of their kinase inhibitory activity, these compounds often exhibit significant anti-proliferative effects against various cancer cell lines.

-

Antiviral and Antimicrobial Agents: Certain derivatives have also been explored for their potential as antiviral and antimicrobial agents.

The ability to readily synthesize a library of substituted pyrimido[4,5-d]pyrimidines using this cyclocondensation reaction makes it a valuable tool in lead discovery and optimization campaigns.

General Reaction Scheme

The general reaction involves the condensation of this compound with an amidine, typically in the presence of a base and a suitable solvent, leading to the formation of a 2-substituted-7-methylthio-pyrimido[4,5-d]pyrimidin-4(3H)-one. The methylthio group at the 7-position can be subsequently displaced by various nucleophiles to further diversify the scaffold.

Caption: General workflow of the cyclocondensation reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the cyclocondensation of this compound with various amidines, based on analogous reactions reported in the literature.

Table 1: Reaction with Guanidine

| Amidine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Guanidine | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 70-85 | 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |

Table 2: Reaction with Other Amidines (Representative Examples)

| Amidine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Acetamidine | Sodium Methoxide | Methanol | Reflux | 12 | 60-75 | 2-Methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |

| Benzamidine | Potassium Carbonate | DMF | 100 | 10 | 65-80 | 2-Phenyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |

| Thiourea | Triethylamine | Ethanol | Reflux | 8-12 | 75-90 | 2-Thioxo-2,3-dihydro-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(1H)-one |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one from Guanidine

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol. Stir until the sodium has completely dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to liberate the free base.

-

Reaction Initiation: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., dilute acetic acid or hydrochloric acid) to a pH of ~7. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.

Protocol 2: General Procedure for Cyclocondensation with Other Amidines (e.g., Benzamidine)

Materials:

-

This compound

-

Amidine hydrochloride (e.g., Benzamidine hydrochloride)

-

Base (e.g., Potassium carbonate, Sodium methoxide)

-

Anhydrous solvent (e.g., DMF, Methanol)

-

Round-bottom flask

-